2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole acetamide class, characterized by a triazole core substituted with a furan-2-yl group at position 5, a thioether linkage, and an N-(4-ethoxyphenyl)acetamide moiety. Its synthesis involves alkylation of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thiol) with α-chloroacetamide derivatives in the presence of KOH, followed by Paal-Knorr condensation to modify the triazole ring . The compound has demonstrated anti-exudative activity in preclinical studies, showing efficacy comparable to diclofenac sodium at 10 mg/kg in rat models .
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-2-23-12-7-5-11(6-8-12)18-14(22)10-25-16-20-19-15(21(16)17)13-4-3-9-24-13/h3-9H,2,10,17H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGIUYPOQDGXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The triazole intermediate can be reacted with thiol compounds to introduce the thioether linkage.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or amino groups, potentially converting them to different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole moiety exhibit notable antimicrobial properties. A study focused on derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol found that these compounds were effective against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The introduction of specific substituents significantly influenced their antimicrobial activity, suggesting that structural modifications can enhance efficacy.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
| Compound C | Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The potential anticancer properties of triazole derivatives have also been explored. Some studies indicate that these compounds can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. Specifically, the compound's ability to induce apoptosis in cancer cells has been a focal point of research. For instance, derivatives similar to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide have shown promise in preclinical models for various cancers .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of triazole derivatives. Research indicates that modifications to the furan ring and the triazole structure can significantly impact biological activity. For example, variations in alkyl substituents on the sulfur atom have been linked to enhanced antimicrobial activity .
Table 2: Structure-Activity Relationship Insights
| Structural Modification | Observed Effect |
|---|---|
| Addition of alkyl groups | Increased antimicrobial activity |
| Substitution on furan ring | Enhanced anticancer properties |
| Variations in acetamide group | Altered pharmacokinetics |
Case Studies
Several case studies have documented the effectiveness of triazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A clinical trial evaluated the effectiveness of a triazole derivative against resistant strains of bacteria. Results indicated a significant reduction in bacterial load in patients treated with the compound compared to standard antibiotics .
- Preclinical Cancer Research : In vitro studies demonstrated that a specific derivative induced apoptosis in breast cancer cell lines. Further investigations are ongoing to assess its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 1,2,4-triazole acetamides are highly dependent on substituents. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Triazole Acetamides
Key Observations
Substituent Impact on Activity :
- The furan-2-yl group in the target compound and analogs confers anti-inflammatory properties, likely due to its electron-rich aromatic system enhancing interactions with cyclooxygenase (COX) enzymes .
- Pyridinyl substituents (e.g., VUAA1, OLC15) shift activity toward insect olfactory receptors, suggesting pyridine’s role in modulating ion channel gating .
- Hydroxyphenyl (AM34) enhances reverse transcriptase inhibition, possibly via hydrogen bonding with enzyme active sites .
N-Aryl Group Modifications :
- The 4-ethoxyphenyl group in the target compound and AM34 balances lipophilicity and solubility, critical for membrane permeability.
- Fluorinated aryl groups () may improve metabolic stability and bioavailability .
Synthetic Accessibility: The target compound’s synthesis route (alkylation + condensation) is comparable to VUAA1 but differs from AM34’s computational ligand docking-based design .
Biological Activity
The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound involves the alkylation of 2-(4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) with N-(4-ethoxyphenyl)acetyl chloride in an alkaline medium. The resulting compound is characterized by its white or light yellow crystalline form with defined melting points.
Antiexudative Activity
A study conducted on the antiexudative activity of various derivatives of 1,2,4-triazole demonstrated that many compounds exhibited significant anti-inflammatory effects. In a formalin-induced edema model in rats, 15 out of 21 synthesized compounds showed notable antiexudative activity. Notably, some compounds surpassed the effectiveness of sodium diclofenac, a known anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has been extensively studied. For instance, derivatives similar to our compound were evaluated against various Gram-positive and Gram-negative bacteria. In particular, compounds demonstrated potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to standard antibiotics like ampicillin and ciprofloxacin .
Table 1: Summary of Antimicrobial Activity
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 3.125 | |
| Compound B | E. coli | 8 | |
| Compound C | P. aeruginosa | 16 |
Structure-Activity Relationship (SAR)
Research indicates that the biological activity of triazole derivatives is significantly influenced by their chemical structure. Key findings from SAR studies suggest that:
- The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity.
- Alkyl chain length and branching can modulate the effectiveness against specific pathogens.
For example, extending alkyl substituents in certain derivatives resulted in a twofold increase in activity against S. aureus .
Case Studies
- Case Study on Anti-inflammatory Properties : In a controlled study using rat models for formalin-induced edema, the compound exhibited a dose-dependent reduction in swelling comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This reinforces its potential as a therapeutic candidate for inflammatory diseases .
- Antimicrobial Screening : A comprehensive screening of various triazole derivatives highlighted that modifications to the furan moiety significantly impacted antibacterial potency. Compounds with specific substitutions showed enhanced efficacy against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
